molecular formula C16H13N3O3S2 B5365974 N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide

N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide

Cat. No. B5365974
M. Wt: 359.4 g/mol
InChI Key: IFRGFQMHJXESQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide, also known as PPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of enzymes such as protein kinase C and phosphoinositide 3-kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide is its ability to target specific cells and tissues, which makes it a promising candidate for drug delivery. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neuroscience and immunology, and the development of new drug delivery systems using this compound as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide can be synthesized using a multistep procedure that involves the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate product. This intermediate product is then reacted with thiophene-2-carboxylic acid to form this compound.

Scientific Research Applications

N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, drug delivery, and organic electronics. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, this compound has been used as a carrier for various drugs, including anti-cancer drugs, due to its ability to target specific cells and tissues. In organic electronics, this compound has been used as a material for the development of organic field-effect transistors and organic solar cells.

properties

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-16(18-12-6-2-1-3-7-12)14-10-13(11-23-14)24(21,22)19-15-8-4-5-9-17-15/h1-11H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRGFQMHJXESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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